![molecular formula C12H13BN2O2 B8083724 [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid](/img/structure/B8083724.png)

[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid

Description

[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid is a boronic acid derivative characterized by a pyridinylamino-methyl substituent attached to a phenylboronic acid scaffold. The pyridine moiety may enhance solubility or enable coordination with metal centers, while the boronic acid group facilitates covalent interactions with biological targets, such as proteases or hydrolases.

Properties

IUPAC Name |

[4-[(pyridin-2-ylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BN2O2/c16-13(17)11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8,16-17H,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSJHGXZQAIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC2=CC=CC=N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid typically involves the following steps:

Boronic Acid Formation: : The starting material, phenylboronic acid, undergoes a reaction with a suitable pyridine derivative to introduce the pyridinylamino group.

Amination: : The phenylboronic acid is then subjected to amination conditions, often using reagents like ammonia or primary amines, to form the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the boronic acid to its corresponding borate esters or other oxidized forms.

Reduction: : Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.

Substitution: : Substitution reactions can replace the boronic acid group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include borate esters, reduced pyridine derivatives, and various substituted phenylboronic acids.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of enzyme inhibitors and drug candidates. [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid has been investigated for its potential as an inhibitor of proteasomes, which play a crucial role in regulating protein degradation in cells. This inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against the 20S proteasome, with IC50 values indicating potent effects at low concentrations. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance binding affinity and specificity for the target enzyme .

Sensor Technology

2.1 Biosensors

The ability of boronic acids to interact with sugars and other biomolecules has led to their use in biosensor applications. This compound can be utilized to develop sensors for glucose monitoring and other carbohydrate-based analytes.

Research Findings:

Recent advancements have shown that incorporating this boronic acid into polymer matrices can create sensitive and selective glucose sensors. These sensors operate based on the change in electrical properties upon binding glucose through the boronate ester formation, allowing for real-time monitoring of glucose levels .

Material Science

3.1 Polymer Chemistry

In material science, boronic acids are employed in the synthesis of new polymers and materials with tailored properties. The incorporation of this compound into polymer backbones can enhance mechanical strength and thermal stability.

Application Example:

Research has indicated that copolymers containing this boronic acid exhibit improved resistance to thermal degradation compared to traditional polymers. These materials have potential applications in coatings, adhesives, and other industrial products where durability is essential .

Cross-Coupling Reactions

4.1 Suzuki-Miyaura Coupling

Boronic acids are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds in organic synthesis. This compound can serve as a coupling partner for aryl halides to synthesize complex organic molecules.

Experimental Insights:

Studies have shown that using this compound in Suzuki reactions leads to high yields of biphenyl products under mild conditions, demonstrating its effectiveness as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid exerts its effects involves its interaction with biological targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with various receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Key Structural Variations

- [4-[(2-Pyridinylamino)methyl]phenyl]boronic acid: Features a 2-pyridinylamino-methyl group, which introduces hydrogen-bonding and coordination capabilities.

- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Contains a methoxyethyl-phenoxy group, enhancing hydrophobic interactions and HDAC inhibition .

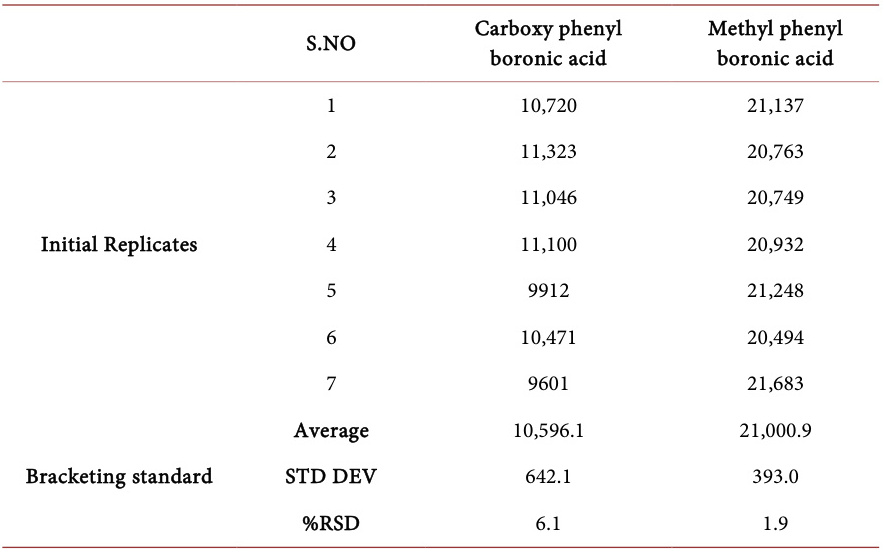

- Carboxy phenyl boronic acid and Methyl phenyl boronic acid : Differ in substituents (carboxy vs. methyl), affecting polarity and analytical detection .

Substituent Effects on Activity

- Methoxyethyl and phenoxy groups (e.g., in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid) improve binding to MoRpd3 (binding affinity: -8.7 kcal/mol vs. trichostatin A’s -7.9 kcal/mol) .

- Boronic acid-containing cis-stilbenes (e.g., compounds 13c/d) demonstrate that boronic acid substitution on aromatic rings enhances tubulin polymerization inhibition (IC50: 21–22 μM) and apoptosis induction .

Solubility and Stability

- Improved Solubility: B3 () is soluble in ethanol and DMSO, likely due to its hydrazine-imino group. The pyridinyl group in the target compound may similarly enhance aqueous solubility compared to purely aromatic analogs.

Enzyme Inhibition

- HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid shows superior inhibition of MoRpd3 (appressorium formation IC50: 1 µM) compared to trichostatin A (1.5 µM) .

- Tubulin Polymerization : Boronic acid-substituted cis-stilbenes (13c/d) inhibit tubulin polymerization (IC50: 21–22 μM) and cancer cell growth (IC50: 0.48–2.1 μM) .

Biological Activity

[4-[(2-Pyridinylamino)methyl]phenyl]boronic acid, a derivative of boronic acid, has garnered attention in the scientific community for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that underlies their utility in various biological applications, including drug development and biochemical sensing.

Boronic acids interact with biological molecules through several mechanisms, primarily involving the formation of complexes with sugars and other polyols. This interaction is crucial for modulating various biological processes, including enzyme inhibition and receptor activation. The specific interactions of this compound with target proteins or enzymes have not been extensively documented; however, similar compounds have shown promising results in various studies.

Antidiabetic Properties

One significant area of research involves the interaction of boronic acids with insulin. A study utilizing computational models indicated that certain boronic acids could stabilize insulin by forming strong complexes, potentially enhancing its efficacy in diabetic treatments . While specific data on this compound is limited, its structural similarity to other bioactive boronic acids suggests potential antidiabetic activity.

Antimicrobial Activity

Boronic acids, including derivatives like benzoxaboroles, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal activities . The mechanism often involves the disruption of cellular processes through interaction with essential biomolecules.

Study 1: Interaction with Insulin

In a theoretical study, a library of boronic acids was screened for their binding affinity to insulin. Among these, compounds similar to this compound showed significant binding energy, suggesting potential as insulin stabilizers. The study highlighted the importance of molecular structure in determining biological activity and interaction strength .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of boronic acid derivatives. The results indicated that certain compounds exhibited significant inhibitory effects against Gram-positive bacteria, showcasing the potential for developing new antibacterial agents based on boronic acid structures .

Data Tables

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antidiabetic activity | Insulin stabilization |

| Benzoxaboroles | Antimicrobial | Disruption of cellular processes |

| 3-Benzyloxyphenylboronic acid | Insulin complex formation | Binding to insulin |

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety profiles. Boronic acids can cause skin and eye irritation; thus, handling precautions are necessary . Further toxicological studies are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.